N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

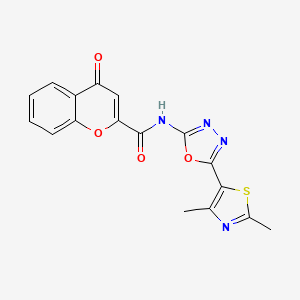

The compound N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide features a unique hybrid structure combining a chromene-carboxamide core with a 1,3,4-oxadiazole ring and a 2,4-dimethylthiazole substituent.

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S/c1-8-14(26-9(2)18-8)16-20-21-17(25-16)19-15(23)13-7-11(22)10-5-3-4-6-12(10)24-13/h3-7H,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPYHDOMXWTLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising three distinct heterocyclic moieties: thiazole, oxadiazole, and chromene. The presence of these functional groups is crucial for its biological activity. The molecular formula is , with a molecular weight of 397.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes that are crucial for cell proliferation and survival. For instance, it has been shown to affect pathways involved in apoptosis and cell cycle regulation.

2. Receptor Binding:

Binding to receptors can alter signaling pathways that lead to various biological effects, including anti-inflammatory and anticancer activities.

3. Interaction with DNA:

Some studies suggest that the compound may interact with DNA or RNA, potentially leading to cytotoxic effects in cancer cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 1.08 | Doxorubicin |

| HCT-116 | 1.48 | Doxorubicin |

| A549 | 1.61 | Vinblastine |

| HepG2 | 1.98 | Colchicine |

These results indicate significant cytotoxic effects against various cancer types, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that it can disrupt bacterial virulence factors and modulate biochemical pathways associated with infection control . This suggests a dual role in both anticancer and antimicrobial applications.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of specific substituents on the thiazole and oxadiazole rings for enhancing biological activity:

Key Findings:

- Thiazole Ring: Essential for cytotoxic activity; modifications at the 5-position significantly impact efficacy.

- Oxadiazole Ring: Plays a crucial role in receptor binding and enzyme inhibition.

Research indicates that methyl substitutions on the thiazole ring enhance potency by increasing electron density and improving interactions with biological targets .

Case Studies

Several studies have successfully explored the biological activity of compounds structurally related to this compound:

- Evren et al. (2019) reported on a series of thiazole derivatives that exhibited selective cytotoxicity against A549 cells with IC50 values comparable to established chemotherapeutics .

- Recent Research (2020) highlighted novel chromene derivatives that demonstrated significant anticancer activity across multiple cell lines while exhibiting low toxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, attributed to its structural features that allow interaction with various biological targets. Research indicates that derivatives of chromene compounds can inhibit the growth of several cancer cell lines effectively. For example:

- Mechanism of Action : The compound's effectiveness is linked to its ability to disrupt key cellular processes involved in tumor growth and proliferation. It interacts with enzymes and receptors critical for cancer cell survival, leading to apoptosis (programmed cell death) in malignant cells .

-

Case Studies :

- A study demonstrated that chromene derivatives showed significant cytotoxicity against human tumor cells, with some compounds achieving IC50 values below 1 μM .

- Another investigation reported that specific modifications on the chromene scaffold enhanced antitumor potency, particularly through halogenation at strategic positions on the molecule .

Antimicrobial Properties

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been evaluated for its antimicrobial effects:

- Biological Targets : The compound's interactions with bacterial virulence factors suggest a potential role in combating infections by inhibiting critical cellular processes in pathogens.

- Research Findings : Studies have shown that this compound can modulate the activity of enzymes involved in bacterial metabolism, leading to reduced virulence and increased susceptibility to existing antibiotics .

Biochemical Modulation

The compound serves as a versatile scaffold for the development of new therapeutic agents due to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes such as α-glucosidase and tyrosinase. This inhibition is significant for conditions like diabetes and hyperpigmentation disorders .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves multi-step protocols, leveraging cyclization, condensation, and cross-coupling reactions.

Chromene Core Formation

The 4H-chromene scaffold is synthesized via Knoevenagel condensation and cyclization :

-

Step 1 : Resorcinol reacts with ethyl cyanoacetate or malononitrile in the presence of a base catalyst (e.g., diethylamine, Ca(OH)₂, or PoPINO) to form a substituted chromene precursor .

-

Step 2 : Acidic or thermal conditions induce cyclization, yielding the 4-oxo-4H-chromene backbone .

Key Catalysts and Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Diethylamine | Ethanol | Reflux | 85–92 |

| Ca(OH)₂ | Methanol | RT | 78–88 |

| PoPINO | Water | RT | 90–95 |

Thiazole-Oxadiazole Moiety Assembly

The thiazole and oxadiazole rings are constructed via:

-

Thiazole synthesis : Cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis .

-

Oxadiazole formation : Hydrazide intermediates undergo cyclization with carbonyl compounds (e.g., using POCl₃ or PPA).

Example Reaction :

Carboxamide Group

The carboxamide (-CONH-) participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-oxo-4H-chromene-2-carboxylic acid .

-

Nucleophilic substitution : Reacts with alkyl/aryl halides to form N-alkylated derivatives .

Hydrolysis Mechanism :

Chromene Ketone (4-Oxo Group)

The 4-oxo group undergoes:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

-

Condensation : Forms Schiff bases with primary amines (e.g., aniline) .

Schiff Base Formation :

Thiazole and Oxadiazole Rings

-

Thiazole : Electrophilic substitution at C-2 or C-5 positions (e.g., bromination with Br₂/Fe) .

-

Oxadiazole : Ring-opening under strong acidic conditions (H₂SO₄) or nucleophilic attack at the N-2 position.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings due to aromatic halide substituents (if present):

Example Suzuki Coupling :

Stability and Degradation

-

Photodegradation : The chromene core undergoes [4π] electrocyclic ring-opening under UV light, forming a conjugated dienone .

-

Oxidative Stability : Resistant to atmospheric oxidation but degrades in the presence of strong oxidizers (e.g., KMnO₄).

Reaction Optimization Insights

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s hybrid architecture distinguishes it from simpler heterocyclic carboxamides. Key comparisons include:

Table 1: Structural and Physicochemical Profiles

Key Observations :

- The target compound’s molecular weight (~407 g/mol) is intermediate between pyrazole-based analogs (402–437 g/mol) and simpler isoxazole-thiazole hybrids (209 g/mol) .

- Pyrazole derivatives (e.g., 3a–3e) exhibit higher melting points (133–183°C), likely due to rigid aromatic systems and halogen substituents enhancing crystallinity .

Key Observations :

- Pyrazole-carboxamides () employ EDCI/HOBt-mediated coupling in DMF, achieving moderate yields (62–71%), suggesting similar conditions could apply to the target compound .

- Chromatography and recrystallization are common purification steps, critical for isolating polar carboxamides .

Functional Group Impact on Bioactivity (Hypothetical)

While bioactivity data for the target compound is absent, structural analogs provide insights:

- Pyrazole-carboxamides (): Substituted aryl groups enhance π-π stacking with biological targets, while chloro substituents may improve binding affinity .

- Thiazole-carboxamides (): The pyridinyl-thiazole scaffold shows statistical significance in bioassays (p < 0.05), implying the target’s thiazole-oxadiazole system may similarly modulate activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : A stepwise approach is critical. First, synthesize the thiazole core via condensation of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under mild conditions (20–25°C), as described for analogous thiazole-acetamide syntheses . Triethylamine is used to neutralize HCl byproducts. Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and solvent purity. Recrystallization from ethanol-DMF mixtures enhances purity (>95%) . For the oxadiazole-chromene linkage, microwave-assisted cyclization may reduce side reactions compared to traditional heating .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Identify the chromene carbonyl (C=O) at ~170–175 ppm in 13C NMR and the oxadiazole protons as singlet(s) near δ 8.5–9.0 ppm in 1H NMR .

- IR Spectroscopy : Confirm C=O stretches (chromene: ~1670 cm⁻¹; oxadiazole: ~1650 cm⁻¹) and NH amide bands (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-thiazole cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, and how should controls be designed?

- Methodology : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). For enzyme inhibition (e.g., kinases), employ kinase-Glo luminescent assays with ATP concentrations adjusted to Km values. Normalize data to untreated wells and validate with repeat experiments (n ≥ 3) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound with target enzymes such as kinases or topoisomerases?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 1ATP for kinases). Input the compound’s 3D structure (generated from PubChem’s SMILES/InChI ) and optimize protonation states at physiological pH.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Correlate electrostatic potential maps with binding hotspots (e.g., hydrophobic pockets in kinases) .

- Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme assays .

Q. What strategies resolve contradictions between in vitro cytotoxicity (e.g., MTT) and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic (PK) Studies : Assess bioavailability via LC-MS/MS after oral/intravenous administration. Low solubility (common with oxadiazoles) may limit in vivo activity; consider nanoformulation (e.g., liposomes) .

- Metabolite Profiling : Use HPLC-QTOF to identify active/inactive metabolites. For example, chromene ring oxidation may reduce efficacy .

- Dose Optimization : Adjust dosing regimens based on maximum tolerated dose (MTD) studies in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound to enhance selectivity for cancer vs. normal cells?

- Methodology :

- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 4-methyl → 4-fluoro) or chromene (e.g., 4-oxo → 4-thio) groups. Test cytotoxicity against normal cell lines (e.g., HEK293) .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC50 data from analogs. Focus on steric/electrostatic fields to optimize substituent bulk and polarity .

- Selectivity Index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells). Aim for SI > 5 .

Q. What analytical methods are critical for detecting degradation products during stability studies under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- HPLC-PDA/LC-MS : Monitor degradation via reversed-phase C18 columns (ACN/water gradient). Key markers include chromene ring-opening products (m/z shifts) and oxadiazole hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.